molecular formula C12H16O B1454738 (4-Cyclopentylphenyl)methanol CAS No. 171623-29-3

(4-Cyclopentylphenyl)methanol

Cat. No.: B1454738
CAS No.: 171623-29-3
M. Wt: 176.25 g/mol
InChI Key: PZGLKTNENAARJU-UHFFFAOYSA-N
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Description

(4-Cyclopentylphenyl)methanol is an organic compound with the molecular formula C12H16O It consists of a cyclopentyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-Cyclopentylphenyl)methanol involves the reaction of 4-cyclopentylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopentylphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Cyclopentylbenzaldehyde or 4-Cyclopentylbenzoic acid.

    Reduction: 4-Cyclopentylphenylmethane.

    Substitution: Various substituted derivatives of this compound depending on the substituent introduced.

Scientific Research Applications

(4-Cyclopentylphenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclopentylphenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a cyclopentyl group and a phenyl ring, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

IUPAC Name

(4-cyclopentylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGLKTNENAARJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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